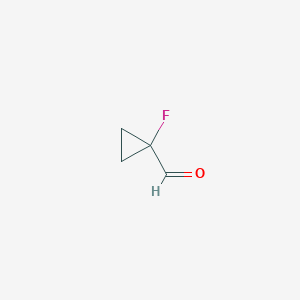

1-Fluorocyclopropane-1-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluorocyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO/c5-4(3-6)1-2-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBDWECLMHXJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134645-39-9 | |

| Record name | 1-fluorocyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Rise of Fluorinated Cyclopropanes in Chemical Research

The fusion of a fluorine atom and a cyclopropane (B1198618) ring creates a structural motif with highly desirable properties for medicinal chemistry. acs.orgrsu.lv The cyclopropane ring, a rigid three-membered carbocycle, introduces conformational constraint into a molecule, which can be crucial for optimizing binding to biological targets. consensus.appnih.gov Simultaneously, the introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. sigmaaldrich.com These alterations include changes to pKa, lipophilicity, metabolic stability, and cell permeability, often without significant steric impact. consensus.app

This unique combination of rigidity and tailored electronics makes fluorinated cyclopropanes prized pharmacophores in drug design. rsu.lvconsensus.appnih.gov Their incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and blockage of potential sites of oxidative metabolism. consensus.appsigmaaldrich.com Consequently, the development of novel and efficient methods for synthesizing these motifs, particularly in a stereocontrolled manner, is an area of intense research. acs.orgrsu.lv Challenges in their synthesis, such as the potential for ring-opening reactions during fluorination, have spurred the development of innovative strategies, including biocatalytic approaches and novel cross-coupling methods. nih.govresearchgate.net

1 Fluorocyclopropane 1 Carbaldehyde: a Versatile Synthetic Tool

Approaches to Fluorinated Cyclopropane Scaffolds

The synthesis of fluorinated cyclopropanes is a significant challenge due to the electronic properties that result from incorporating fluorine into a substrate or reagent. acs.org The unique combination of the strained cyclopropane ring and the highly electronegative fluorine atom can lead to compounds with enhanced biological activity and improved metabolic profiles. acs.org Over the past decade, significant research has focused on developing stereoselective methods to access these valuable building blocks, utilizing readily available starting materials. acs.org These methods can be broadly categorized into carbene-based strategies, which involve the addition of a carbene to an alkene, and non-carbene-based ring formations, such as ring-closing reactions.

Carbene-Based Cyclopropanation Strategies

Carbene-based cyclopropanation is a cornerstone for the synthesis of cyclopropane rings. This approach involves the generation of a carbene or a metal carbenoid, which then reacts with an alkene to form the three-membered ring. acsgcipr.org The use of fluorinated precursors and sophisticated catalyst systems has enabled the synthesis of a wide array of fluorinated cyclopropanes.

The generation of difluorocarbene (:CF2) and its subsequent cycloaddition to alkenes is a direct method for producing gem-difluorocyclopropanes. A variety of precursors have been developed to generate difluorocarbene under different conditions. st-andrews.ac.uk

Trimethylsilyl-based reagents, such as TMSCF3 and TMSCF2Br, are popular precursors due to their commercial availability and relatively mild reaction conditions. cas.cncas.cn For instance, TMSCF2Br can serve as a difluorocarbene source for the [2+1] cyclopropanation of aryl trifluorovinyl ethers, producing aryl perfluorocyclopropyl ethers in good to excellent yields (71-99%) at 120 °C in the presence of a catalytic amount of n-Bu4NBr. cas.cn Another system involves the use of TMSCF3 with sodium iodide (NaI), which has been shown to be effective for the difluorocyclopropanation of nonactivated alkenes. st-andrews.ac.ukcas.cn

Diethyl bromodifluoromethylphosphonate has also been identified as an efficient and environmentally benign difluorocarbene precursor. acs.orgresearchgate.net It undergoes a facile phosphorus-carbon bond cleavage upon basic hydrolysis to generate a bromodifluoromethyl anion, which then eliminates a bromide ion to form difluorocarbene. researchgate.net This method has been successfully applied to the difluoromethylation of phenols and thiophenols. researchgate.net

Table 1: Examples of Difluorocarbene Precursors and Their Applications

| Precursor | Reagents/Conditions | Application | Yield | Source |

|---|---|---|---|---|

| TMSCF2Br | n-Bu4NBr (cat.), Toluene (B28343), 120 °C | Cyclopropanation of aryl trifluorovinyl ethers | 71-99% | cas.cn |

| TMSCF3 | NaI, THF, 110 °C | Cyclopropanation of nonactivated alkenes | 71% | cas.cn |

The Simmons-Smith reaction, which utilizes zinc carbenoids, is a classic method for cyclopropanation. acsgcipr.org The development of chiral ligands has enabled highly enantioselective versions of this reaction, providing access to chiral cyclopropanes. This methodology has been extended to the synthesis of fluorinated cyclopropanes from fluoro-substituted allylic alcohols. cdnsciencepub.combohrium.com

Using a chiral dioxaborolane ligand in conjunction with diethylzinc (B1219324) (Et2Zn) and diiodomethane (B129776) (CH2I2), 2- and 3-fluoroallylic alcohols can be efficiently cyclopropanated. cdnsciencepub.combohrium.com This approach yields structurally diverse chiral fluorocyclopropanes in high yields and with excellent enantioselectivities (e.g., 90% yield and 95% ee for a model substrate). bohrium.com The reaction avoids the need for common additives like THF or DME, which were found to decrease the reaction rate. bohrium.com This method represents a significant advance, as the enantioselective cyclopropanation of fluoroalkenes had previously been challenging due to the low nucleophilicity of the alkenes. bohrium.com The use of zinc carbenoids generated in situ from diazo compounds and zinc salts also provides a pathway to highly enantio- and diastereoselective synthesis of 1,2,3-substituted cyclopropanes. researchgate.net

Transition metals, particularly rhodium, are widely used to catalyze carbene transfer from diazo compounds to alkenes. acsgcipr.org This method is highly effective for synthesizing functionalized fluorocyclopropanes. researchgate.net Chiral rhodium catalysts have been instrumental in achieving high levels of stereocontrol. acs.org

The reaction of fluorinated olefins with diazo compounds in the presence of a rhodium catalyst provides a general route to complex fluorinated cyclopropanes with good to excellent yields. researchgate.net For the asymmetric synthesis of difluoromethylated cyclopropanes, dirhodium catalysts like Rh2((S)-BTPCP)4 have proven effective, yielding products with high diastereoselectivities (up to 20:1 dr) and enantioselectivities (up to 99% ee). researchgate.net Similarly, for α-fluoroacrylates, the Rh2((S)-TCPTTL)4 catalyst has been used to synthesize functionalized fluorocyclopropanes in good yields with excellent diastereoselectivity and enantioselectivity. acs.orgresearchgate.net

These catalyst systems rely on donor/acceptor carbenes, which are reactive enough to functionalize C-H bonds and alkenes selectively. nih.gov The choice of catalyst is crucial and depends on the specific substrate and diazo reagent combination. acs.org

Table 2: Chiral Rhodium Catalysts in Asymmetric Fluorocyclopropanation

| Catalyst | Substrate Type | Diazo Reagent Type | Stereoselectivity | Source |

|---|---|---|---|---|

| Rh2((S)-BTPCP)4 | Difluoromethylated olefins | Ester, ketone, or nitro functionalized | up to 20:1 dr, 99% ee | acs.orgresearchgate.net |

| Rh2((S)-TCPTTL)4 | α-Fluoroacrylates | Donor-acceptor | Excellent dr and ee | acs.orgresearchgate.net |

Functional Group Interconversions to Access the Aldehyde Moiety

A more direct and commonly documented approach to synthesizing 1-fluorocyclopropane-1-carbaldehyde involves the chemical modification of functional groups on a pre-formed 1-fluorocyclopropane ring. These methods include the oxidation of a primary alcohol and the partial reduction of carboxylic acid derivatives.

Oxidation of Fluorocyclopropyl Alcohols (e.g., TEMPO/IBD-mediated)

The selective oxidation of a primary alcohol, (1-fluorocyclopropyl)methanol, to the corresponding aldehyde is a key transformation. Modern oxidation methods are mild enough to avoid over-oxidation to the carboxylic acid and are compatible with sensitive functional groups. One such method involves the use of a nitroxyl (B88944) radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric co-oxidant.

A combination of TEMPO and a hypervalent iodine reagent like iodobenzene (B50100) diacetate (IBD) provides an efficient metal-free system for this conversion. The catalytic cycle involves the oxidation of the alcohol by an oxoammonium ion (generated from TEMPO), which is then regenerated in the cycle by the IBD. While not specifically documented for (1-fluorocyclopropyl)methanol, the use of TEMPO for oxidizing a substituted cyclopropyl (B3062369) alcohol to the corresponding acid has been reported, indicating the method's compatibility with the cyclopropane ring system. google.com

Table 2. Reagents for TEMPO-mediated Oxidation

| Reagent | Role | Typical Co-oxidant |

|---|---|---|

| TEMPO | Catalyst | Iodobenzene diacetate (IBD) or Sodium hypochlorite (B82951) (NaOCl) |

| (1-fluorocyclopropyl)methanol | Substrate | N/A |

Derivatization from 1-Fluorocyclopropane-1-carboxylic Acid Precursors

1-Fluorocyclopropane-1-carboxylic acid is an accessible and documented precursor, available commercially and through established synthetic routes. google.comgoogle.comachemblock.com Its conversion to the target aldehyde is typically achieved in a two-step sequence involving activation followed by partial reduction.

Formation of 1-Fluorocyclopropane-1-carbonyl chloride: The carboxylic acid is first converted to a more reactive acyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂), a reaction that has been specifically documented for this substrate. google.com

Partial Reduction of the Acyl Chloride: The resulting acyl chloride is then selectively reduced to the aldehyde. Strong reducing agents like LiAlH₄ would continue the reduction to the primary alcohol. Therefore, a less reactive, sterically hindered hydride reagent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is an ideal choice for this transformation, as it is capable of reducing acid chlorides to aldehydes but reacts much more slowly with the aldehyde product, allowing it to be isolated in good yield, typically at low temperatures (-78 °C). chemistrysteps.comyoutube.com

Table 3. Two-Step Conversion of Carboxylic Acid to Aldehyde

| Step | Reagent | Purpose | Product |

|---|---|---|---|

| 1 | Thionyl Chloride (SOCl₂) | Activation of Carboxylic Acid | 1-Fluorocyclopropane-1-carbonyl chloride |

| 2 | LiAl(OtBu)₃H | Partial Reduction | 1-Fluorocyclopropane-1-carbaldehyde |

Transformations from Other 1-Fluorocyclopropyl Carbonyls

Ester derivatives of 1-fluorocyclopropane-1-carboxylic acid serve as excellent precursors for the synthesis of the aldehyde. The synthesis of esters like 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate has been described in the patent literature, confirming their accessibility. google.comgoogle.com

The partial reduction of esters to aldehydes is most effectively accomplished using Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.com This powerful and bulky reducing agent can reduce esters to aldehydes, but unlike stronger reagents, the reaction can be stopped at the aldehyde stage. masterorganicchemistry.com Success is highly dependent on reaction conditions; typically, one equivalent of DIBAL-H is added at a very low temperature (e.g., -78 °C in a solvent like toluene or hexane) to prevent the aldehyde from being further reduced to the primary alcohol. wikipedia.orgyoutube.com The mechanism involves coordination of the Lewis-acidic aluminum center to the carbonyl oxygen, followed by hydride transfer to form a stable hemiacetal intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.com

Table 4. DIBAL-H Reduction of a Fluorocyclopropyl Ester

| Reagent | Substrate Example | Key Condition | Solvent |

|---|

| DIBAL-H | Methyl 1-fluorocyclopropane-1-carboxylate | Low Temperature (-78 °C) | Toluene or Hexane |

Chemical Reactivity and Mechanistic Investigations of 1 Fluorocyclopropane 1 Carbaldehyde

Ring-Opening Transformations

The inherent ring strain of the cyclopropane (B1198618) ring in 1-fluorocyclopropane-1-carbaldehyde makes it susceptible to cleavage under various conditions. This reactivity is further influenced by the electronic effects of the fluorine and aldehyde substituents.

Nucleophile-Initiated Ring Opening Reactions

The ring opening of activated cyclopropanes can be initiated by nucleophiles. For instance, the reaction of cyclopropanes activated by electron-withdrawing groups with tertiary amines can lead to the formation of zwitterionic intermediates. lnu.edu.cn This mode of activation provides a pathway for subsequent reactions. While specific studies on 1-fluorocyclopropane-1-carbaldehyde are not detailed, related systems like 1-acetylcyclopropanecarboxamides undergo ring-opening mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), showcasing the potential for Lewis bases to initiate such transformations. lnu.edu.cn

The cleavage of the C-C bond in donor-acceptor cyclopropanes can occur via an SN2-type attack. nih.govrsc.org In the context of gem-difluorocyclopropane diesters, computational studies have shown that the cleavage of the C-C bond between the difluorinated carbon and the diester-substituted carbon is initiated by the nucleophilic attack of a carbonyl oxygen. nih.govrsc.org This suggests that nucleophilic attack on a carbon atom of the cyclopropane ring is a key step in initiating the ring-opening process.

Lewis Acid-Mediated Ring Opening Processes

Lewis acids are frequently employed to activate donor-acceptor cyclopropanes towards ring-opening. uni-regensburg.de The coordination of a Lewis acid to the carbonyl group of 1-fluorocyclopropane-1-carbaldehyde would enhance the electrophilicity of the cyclopropane ring, facilitating its opening. This activation strategy is central to many subsequent transformations, including cycloadditions.

In reactions involving donor-acceptor cyclopropanes, Lewis acids like aluminum trichloride (B1173362) (AlCl₃), zinc triflate (Zn(OTf)₂), and ytterbium triflate (Yb(OTf)₃) have been shown to be effective. semanticscholar.org For instance, the AlCl₃-catalyzed reaction of a gem-difluorocyclopropane diester with aldehydes and ketones proceeds through a ring-opened intermediate. nih.govsemanticscholar.org The Lewis acid activates the cyclopropane, which then undergoes nucleophilic attack by the carbonyl oxygen of the reaction partner. nih.govrsc.org DFT calculations on a similar system indicate that coordination of AlCl₃ to the cyclopropane substrate initiates the process. semanticscholar.org

The general mechanism for Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes involves the formation of a zwitterionic intermediate after the initial ring cleavage. This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions.

Thermal and Metal-Catalyzed Ring Expansions

While specific examples for 1-fluorocyclopropane-1-carbaldehyde are not prevalent, related fluorinated cyclopropanes undergo thermal and metal-catalyzed ring expansions. Highly fluorinated cyclopropanes can undergo regioselective ring-opening with halogens at elevated temperatures (150–240°C) to yield 1,3-dihalopolyfluoropropanes.

Transition metal catalysis offers another avenue for the transformation of cyclopropanes. For instance, rhodium catalysts have been used in the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. researchgate.net Although this is a formation reaction, it highlights the utility of transition metals in manipulating fluorinated cyclopropane systems. The reverse reaction, a ring-opening or expansion, is a plausible transformation under appropriate catalytic conditions.

Cycloaddition Reactions Involving Fluorinated Cyclopropyl (B3062369) Aldehydes

1-Fluorocyclopropane-1-carbaldehyde and its derivatives are valuable partners in cycloaddition reactions, serving as three-carbon building blocks to construct five-membered rings.

(3+2)-Cycloadditions with Carbonyl Compounds

A significant application of fluorinated cyclopropanes is their participation in (3+2)-cycloaddition reactions with carbonyl compounds to form substituted tetrahydrofurans. nih.govrsc.org In a notable example, a gem-difluorocyclopropane diester undergoes a Lewis acid-catalyzed (3+2)-cycloaddition with various aldehydes and ketones. nih.govsemanticscholar.org This reaction highlights the role of the fluorine substituents, which act as unconventional donor groups to activate the cyclopropane ring. nih.govrsc.org

The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, which activates the cyclopropane. nih.govsemanticscholar.org The proposed mechanism involves the cleavage of the C-C bond between the difluorinated carbon and the ester-bearing carbon, initiated by an SN2-type attack from the carbonyl oxygen of the reaction partner. nih.govrsc.org This leads to the formation of a five-membered ring.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | DCM | Room Temp | 65 | nih.govsemanticscholar.org |

| In(OTf)₃ | DCM | Room Temp | Comparable to AlCl₃ | semanticscholar.org |

| AlCl₃ | DCE | 0 | 92 | semanticscholar.org |

Table 1: Reaction conditions for the (3+2)-cycloaddition of a gem-difluorocyclopropane diester with an aldehyde.

Intramolecular Cycloaddition Pathways

Intramolecular cycloadditions of functionalized cyclopropanes provide an efficient route to bicyclic systems. While direct examples involving 1-fluorocyclopropane-1-carbaldehyde are not explicitly detailed, related systems demonstrate the feasibility of such transformations. For instance, rhodium(I) catalysis has been successfully employed for the intramolecular [3+2] cycloaddition of vinylcyclopropanes bearing alkene, alkyne, or allene (B1206475) functionalities. pku.edu.cn In these reactions, the vinylcyclopropane (B126155) acts as a three-carbon component to construct carbo- and hetero-bicyclic compounds. pku.edu.cn

An intramolecular O-alkylation can lead to the formation of a dihydrofuran ring, which can subsequently isomerize to a furan. mit.edu This type of intramolecular cyclization highlights a potential reaction pathway for appropriately substituted 1-fluorocyclopropane-1-carbaldehyde derivatives.

Computational and Theoretical Mechanistic Elucidations

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving fluorinated cyclopropanes. scienceopen.comwiley-vch.de By calculating the potential energy surface, researchers can map out the most probable routes for chemical reactions, identifying transition states and intermediates. scienceopen.comosti.gov These computational models are crucial for understanding and predicting how 1-fluorocyclopropane-1-carbaldehyde and related compounds will behave under various reaction conditions. researchgate.netresearchgate.net

For instance, DFT calculations have been employed to study the cyclopropanation of fluoroalkenes, a key step in the synthesis of compounds like 1-fluorocyclopropane-1-carbaldehyde. researchgate.net These studies help in understanding the factors that control the diastereoselectivity of such reactions. wiley-vch.de Furthermore, DFT has been used to investigate the conformational analysis of similar fluorinated cyclopropyl molecules, which is essential for predicting the most stable structures and their subsequent reactivity. ccspublishing.org.cn

The application of DFT extends to predicting the outcomes of various organic reactions. For example, in the context of cycloaddition reactions, DFT can help discriminate between different possible mechanistic pathways by comparing the calculated energetics with experimental data. osti.gov Similarly, investigations into the reactions of pyrazole (B372694) C-5 carbaldehydes have utilized DFT to understand their formation and subsequent functionalization. researchgate.net

Interactive Table: Selected Applications of DFT in Studying Fluorinated Cyclopropane Systems.

| Application Area | Key Insights from DFT | References |

| Reaction Mechanism Elucidation | Identification of transition states and intermediates in complex reaction pathways. | osti.govresearchgate.netresearchgate.net |

| Stereoselectivity Prediction | Understanding the factors governing the diastereoselectivity in cyclopropanation reactions. | wiley-vch.de |

| Conformational Analysis | Determining the most stable conformers of fluorinated cyclopropyl molecules. | ccspublishing.org.cn |

| Synthesis Planning | Guiding the synthesis of functionalized fluorocyclopropanes from α-fluoroacrylates. | researchgate.net |

Advanced Quantum Chemical Calculations (e.g., CCSD, CCSD(T))

For higher accuracy in predicting the energetic and structural properties of molecules like 1-fluorocyclopropane-1-carbaldehyde, more sophisticated quantum chemical methods such as Coupled Cluster with Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)) are employed. psu.eduharvard.edu These methods, while computationally more demanding than DFT, provide benchmark-quality results that are often referred to as the "gold standard" in quantum chemistry. arxiv.orgresearchgate.net

CCSD(T) calculations are particularly valuable for obtaining highly accurate thermochemical data, such as heats of formation and reaction energies. psu.edu This level of theory is capable of capturing the subtle electronic effects that are crucial for understanding the reactivity of highly strained and electronically complex molecules. The accuracy of CCSD(T) has been shown to be competitive with other high-level methods like W1 theory for predicting gas-phase deprotonation energies. psu.edu

The development of localized coupled cluster methods, such as DLPNO-CCSD(T), has made it possible to apply these high-accuracy calculations to larger molecular systems, which was previously computationally prohibitive. vub.be These advancements allow for the detailed study of reaction profiles and the conformational landscapes of complex organic molecules with greater confidence.

Interactive Table: Comparison of Advanced Quantum Chemical Calculation Methods.

| Method | Description | Key Advantages | References |

| CCSD | Coupled Cluster with Singles and Doubles excitations. | Provides a good description of electron correlation. | harvard.edu |

| CCSD(T) | CCSD with a perturbative correction for triple excitations. | Considered the "gold standard" for accuracy in quantum chemistry. | psu.eduarxiv.orgresearchgate.net |

| DLPNO-CCSD(T) | A localized version of CCSD(T) that reduces computational cost. | Enables high-accuracy calculations on larger molecules. | vub.be |

| W1 Theory | A composite method for high-accuracy thermochemical predictions. | Provides results competitive with high-level CCSD(T). | psu.edu |

Analysis of Fluorine's Electronic Effects on Reactivity and Selectivity

The presence of a fluorine atom on the cyclopropane ring profoundly influences the reactivity and selectivity of 1-fluorocyclopropane-1-carbaldehyde. beilstein-journals.org Fluorine's high electronegativity introduces significant electronic perturbations, which can be analyzed using quantum chemical calculations.

One of the key electronic effects is the weakening of the C-C bond opposite to the fluorine substituent, which can facilitate ring-opening reactions. beilstein-journals.org This effect is a combination of the inductive withdrawal of electron density by the fluorine atom and potential hyperconjugative interactions. DFT calculations, including HOMO/LUMO analysis, can predict which bonds are most susceptible to cleavage and how nucleophiles will interact with the molecule. nih.gov

For example, in a related system, DFT calculations predicted that an ester group positioned trans to a fluorine atom on a cyclopropane ring would be more readily hydrolyzed. nih.gov This prediction was confirmed experimentally and highlights the power of computational methods in understanding and predicting the regioselectivity of reactions involving fluorinated cyclopropanes. nih.gov The electronic influence of fluorine also extends to directing the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. dokumen.pub

The introduction of fluorine can also impact the stability and reactivity of intermediates, such as α-fluorocarbocations, which are significantly more reactive than their non-fluorinated counterparts. nih.gov Understanding these electronic effects is paramount for designing synthetic strategies that leverage the unique properties of fluorinated cyclopropanes.

Stereochemical Aspects and Asymmetric Synthesis in 1 Fluorocyclopropane 1 Carbaldehyde Chemistry

Conformational Analysis and Stereochemical Assignment

The precise determination of the three-dimensional structure of 1-fluorocyclopropane-1-carbaldehyde stereoisomers is essential for understanding their properties and interactions. Spectroscopic methods and computational modeling are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of fluorinated cyclopropanes. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the connectivity and stereochemistry of the molecule. In ¹⁹F NMR, the chemical shift is highly sensitive to the electronic environment, and coupling constants (e.g., J-coupling between F and H or C) can help determine the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. researchgate.net For instance, in a study of a fluorocyclopropane-containing tripeptide, 2D NMR techniques such as COSY, NOESY, HSQC, and HMBC were used to assign the proton, carbon, and fluorine resonances of the cis and trans conformers. researchgate.netaua.gr

| Spectroscopic Technique | Information Provided | Example Application | Reference |

| NMR (¹H, ¹³C, ¹⁹F, 2D) | Connectivity, relative stereochemistry, conformational analysis in solution. | Characterization of a fluorocyclopropane-containing proline analogue. | researchgate.netaua.gr |

| X-ray Crystallography | Absolute and relative stereochemistry in the solid state. | Confirmation of stereochemistry in precursors to mGluR₂ receptor agonists. | nih.govacs.org |

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying the conformational landscape and predicting the stereochemical outcomes of reactions involving fluorinated cyclopropanes. researchgate.netaua.gr By calculating the energies of different conformers and transition states, it is possible to predict the most stable conformations and the likely diastereomeric ratios of products.

In the study of a fluorocyclopropane-containing tripeptide, DFT calculations were used in conjunction with NMR data to elucidate the conformational preferences of the peptide in solution. researchgate.netaua.gr Computational methods can also be used to predict NMR parameters, which can then be compared with experimental data to validate the proposed structures. ontosight.ai The stereochemical influence of the fluorine atom, arising from its high electronegativity and potential for non-covalent interactions, can be effectively modeled to understand its impact on molecular structure and reactivity. ontosight.ai

Synthesis and Reactivity of Advanced 1 Fluorocyclopropane 1 Carbaldehyde Analogues and Derivatives

Structurally Modified 1-Fluorocyclopropane-1-carbaldehydes

The synthesis of structurally modified 1-fluorocyclopropane-1-carbaldehydes often involves multi-step sequences starting from readily available precursors. A common strategy involves the construction of a cyclopropane (B1198618) ring followed by the introduction or modification of the aldehyde functionality. For instance, the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives has been achieved through the oxidative coupling of fluorinated pyrazolecarbaldehydes with secondary benzylic amines. google.com

The reactivity of these modified aldehydes is diverse. They can undergo oxidative amidation in the presence of an iron or copper catalyst and an oxidant like tert-butylhydroperoxide to form the corresponding amides. google.com This transformation highlights the utility of these compounds as intermediates in the synthesis of more complex molecules.

| Starting Material | Reagents | Product | Yield |

| 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride, FeSO4·7H2O, CaCO3, NaOCl | N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide | Not Specified |

Table 1: Synthesis of a Structurally Modified 1-Fluorocyclopropane-1-carbaldehyde Analogue google.com

Fluorinated Cyclopropane-1-carboxylic Acid Derivatives and Esters

Fluorinated cyclopropane-1-carboxylic acids and their esters are valuable building blocks in medicinal chemistry. Their synthesis can be achieved through various routes, including the oxidation of corresponding ketones or the hydrolysis of ester precursors. evitachem.comgoogle.comgoogle.com For example, 1-fluoro-cyclopropane-1-carboxylic acid can be prepared by reacting 1-fluoro-cyclopropyl phenyl ketones with a peroxy compound, followed by basic hydrolysis of the resulting ester. google.comgoogle.com It's noteworthy that this reaction proceeds with the migration of the phenyl ring rather than the cyclopropyl (B3062369) radical, which was an unexpected outcome. google.comgoogle.com

The reactivity of these carboxylic acid derivatives is characteristic of their functional groups. The carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which can then be used in further synthetic transformations. google.com The ester derivatives can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acids. google.comgoogle.com A series of cis- and trans-cyclopropanecarboxylic acids bearing CH2F, CHF2, and CF3 substituents have been synthesized on a multigram scale to evaluate the influence of the fluoroalkyl substituents on their physicochemical properties. acs.org

| Starting Material | Reagent(s) | Product | Yield |

| 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone | m-chloroperbenzoic acid | 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester | 75% |

| 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester | Sodium hydroxide | 1-fluoro-cyclopropane-1-carboxylic acid | 78% |

Table 2: Synthesis of 1-Fluorocyclopropane-1-carboxylic Acid google.comgoogle.com

Fluorinated Cyclopropyl Amines and Related Heterocyclic Analogues (e.g., Proline, Pyrazole)

Fluorinated cyclopropyl amines and their heterocyclic analogues are of significant interest due to their potential biological activities. acs.orgacs.org The synthesis of these compounds often involves the conversion of a carboxylic acid or ester group to an amine. For instance, fluorinated phenylcyclopropylamines have been synthesized from the corresponding cyclopropylcarboxylic esters. acs.orgacs.org

The introduction of a fluorocyclopropane (B157604) moiety into proline, a key amino acid, has been achieved. nih.govnih.govacs.org The synthesis of a proline analogue containing a fluorocyclopropane was accomplished, and this modified amino acid was incorporated into a tripeptide to study its conformational effects. nih.govnih.govacs.org The synthesis involved a reductive cyanation for homologation of a lactam, followed by hydrolysis of the nitrile to afford the free amino acid. nih.gov

Fluorinated cyclopropyl groups have also been incorporated into pyrazole (B372694) systems. nih.govmdpi.comsci-hub.seacs.org The synthesis of N-difluorocyclopropyl-substituted pyrazoles has been reported, and their reactivity has been explored. sci-hub.se These compounds were found to be stable to many common reagents but were unstable under certain conditions like catalytic hydrogenation and lithiation. sci-hub.se The synthesis of new fluorinated tebufenpyrad (B1682729) analogs, which are pyrazole derivatives, has also been described. sci-hub.seacs.org

| Precursor | Key Transformation | Product |

| Fluorinated phenylcyclopropylcarboxylic esters | Conversion of ester to amine | Fluorinated phenylcyclopropylamines |

| Lactam | Reductive cyanation, hydrolysis | Fluorocyclopropane-containing proline analogue |

| N-vinylpyrazoles | Cyclopropanation | N-(gem-difluorocyclopropyl)pyrazole derivatives |

Table 3: Synthesis of Fluorinated Cyclopropyl Amines and Heterocyclic Analogues acs.orgacs.orgnih.govsci-hub.se

Gem-Difluorocyclopropane Analogues of 1-Fluorocyclopropane-1-carbaldehyde

Gem-difluorocyclopropanes are an important class of fluorinated compounds, and their synthesis has been extensively studied. beilstein-journals.orgresearchgate.net A primary method for their preparation is the [2+1] cycloaddition of alkenes with difluorocarbene. researchgate.net Various sources of difluorocarbene can be used, including sodium chlorodifluoroacetate. beilstein-journals.org

The reactivity of gem-difluorocyclopropanes includes ring-opening reactions, which can be induced thermally or through chemical means. duke.eduacs.orgnih.gov These reactions provide access to a variety of fluorinated acyclic compounds. For example, the thermal rearrangement of gem-difluorocyclopropanes can lead to the formation of monofluoroallylic derivatives. acs.org Palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with gem-diborylalkanes have also been developed, providing a route to gem-diboryl-substituted fluorinated alkenes. nih.gov The synthesis of optically active gem-difluorocyclopropanes has been achieved through chemo-enzymatic reactions, and these compounds have shown potent DNA cleavage activity. nih.gov

| Alkene | Difluorocarbene Source | Product |

| Various alkenes | Sodium chlorodifluoroacetate | gem-Difluorocyclopropane derivatives |

| Alkenes | Ruppert-Prakash or Dolbier reagents | Functionalized gem-difluorocyclopropanes |

Table 4: Synthesis of Gem-Difluorocyclopropanes beilstein-journals.orgresearchgate.net

Spectroscopic and Analytical Characterization of 1 Fluorocyclopropane 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-fluorocyclopropane-1-carbaldehyde. ox.ac.ukresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. ox.ac.uk

¹H NMR Applications in Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. libretexts.org For 1-fluorocyclopropane-1-carbaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton and the diastereotopic protons on the cyclopropane (B1198618) ring. The chemical shift (δ) of the aldehyde proton (CHO) would typically appear in the downfield region, characteristically between 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The cyclopropyl (B3062369) protons would exhibit complex splitting patterns due to geminal and vicinal coupling with each other and long-range coupling with the fluorine atom. The integration of the signals provides a ratio of the number of protons in each unique environment, confirming the presence of one aldehyde proton and four cyclopropyl protons. libretexts.org

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of 1-fluorocyclopropane-1-carbaldehyde, three distinct signals would be anticipated, corresponding to the carbonyl carbon, the fluorinated quaternary cyclopropyl carbon, and the two equivalent methylene (B1212753) cyclopropyl carbons. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift, typically in the range of 190-220 ppm. libretexts.orgorganicchemistrydata.org The quaternary carbon atom bonded to the fluorine (C-F) would also be shifted downfield due to the electronegativity of the fluorine atom and would appear as a doublet due to one-bond ¹³C-¹⁹F coupling. nih.gov The two methylene carbons of the cyclopropane ring would be expected to show a single resonance, appearing further upfield. nih.gov

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

| Carbonyl (C=O) | 190 - 220 | Doublet |

| Quaternary (C-F) | 70 - 100 | Doublet |

| Methylene (CH₂) | 10 - 40 | Triplet |

Note: The table above presents expected values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. mdpi.comnumberanalytics.com Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. numberanalytics.comresearchgate.net For 1-fluorocyclopropane-1-carbaldehyde, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine environment. The chemical shift of this fluorine atom would provide information about its electronic surroundings. This signal would be split into a multiplet due to coupling with the adjacent cyclopropyl protons. The large chemical shift range of ¹⁹F NMR makes it particularly useful for detecting subtle changes in the fluorine's environment. numberanalytics.com

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, HSQC, HMBC, HOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For 1-fluorocyclopropane-1-carbaldehyde, COSY would show correlations between the cyclopropyl protons, helping to assign their complex splitting patterns.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, which is crucial for determining stereochemistry. princeton.edu In this molecule, NOESY could help to confirm the spatial relationship between the aldehyde group and the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.eduyoutube.com HSQC would definitively link the signals of the cyclopropyl protons in the ¹H NMR spectrum to the methylene carbon signal in the ¹³C NMR spectrum.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): HOESY is analogous to NOESY but detects through-space interactions between different types of nuclei, such as ¹H and ¹⁹F. nih.gov This experiment could provide definitive evidence for the spatial proximity of the fluorine atom to the cyclopropyl protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. lamission.eduiitd.ac.in For 1-fluorocyclopropane-1-carbaldehyde, electron ionization (EI) mass spectrometry would typically show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The analysis of the fragmentation pattern provides further structural confirmation. libretexts.org Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.orgmiamioh.edu The presence of fluorine would also influence the fragmentation, and specific fragments containing fluorine could be identified.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 102.04 | Molecular Ion |

| [M-H]⁺ | 101.03 | Loss of hydrogen radical |

| [M-CHO]⁺ | 73.03 | Loss of formyl radical |

| [C₃H₄F]⁺ | 59.03 | Fluorocyclopropyl cation |

Note: The table above presents expected integer mass values. High-resolution mass spectrometry (HRMS) would provide more precise mass measurements, allowing for the determination of the elemental composition. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of 1-fluorocyclopropane-1-carbaldehyde would exhibit characteristic absorption bands confirming the presence of the key functional groups. A strong, sharp absorption band in the region of 1705-1730 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde. libretexts.org Additionally, characteristic C-H stretching vibrations for the aldehyde proton would be expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The C-F bond stretching vibration would typically be observed in the fingerprint region, usually between 1000-1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1705 - 1730 (strong, sharp) |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (weak) |

| Cyclopropyl (C-H) | Stretch | ~3000-3100 |

| C-F | Stretch | 1000 - 1400 |

Note: The table above presents typical ranges for IR absorptions. specac.comyoutube.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

A thorough search of the current scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for 1-fluorocyclopropane-1-carbaldehyde. This is likely because the compound exists as a liquid at standard temperature and pressure, which precludes analysis by standard single-crystal X-ray diffraction techniques without specialized in-situ crystallization methods.

While the solid-state structures of various derivatives and reaction products of 1-fluorocyclopropane-1-carbaldehyde have been determined using X-ray crystallography, this information falls outside the scope of this article, which is focused solely on the parent compound. Therefore, no crystallographic data table for 1-fluorocyclopropane-1-carbaldehyde can be provided at this time.

Strategic Applications of 1 Fluorocyclopropane 1 Carbaldehyde in Complex Organic Synthesis

Utility as a Chiral Building Block in Advanced Synthesis

The development of methodologies for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes is an area of significant interest in organic chemistry. rsc.orgnih.govbath.ac.uknih.gov These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclopropanation or subsequent reactions. rsc.orgnih.govbath.ac.uknih.gov While general methods for the stereoselective synthesis of cyclopropane carboxaldehydes have been reported, specific studies detailing the enantioselective or diastereoselective synthesis and application of 1-fluorocyclopropane-1-carbaldehyde as a chiral building block are not extensively documented in the reviewed literature.

The presence of a fluorine atom at the C1-position of the cyclopropane ring, adjacent to the aldehyde functionality, is expected to influence the reactivity and selectivity of its transformations. However, detailed investigations into harnessing this structural feature for asymmetric synthesis, for instance, through the use of chiral catalysts or auxiliaries in reactions involving the aldehyde group, remain a developing area of research. wikipedia.orgmdpi.comresearchgate.net The potential for diastereoselective reactions on derivatives of 1-fluorocyclopropane-1-carbaldehyde, where the fluorine-bearing stereocenter directs the formation of new stereocenters, is a promising yet underexplored field. researchgate.netdntb.gov.ua

Construction of Fluorine-Containing Carbocyclic Systems

Fluorinated carbocyclic systems are important motifs in a variety of biologically active compounds. The synthesis of such structures often relies on the use of fluorinated building blocks. While there are numerous methods for the synthesis of fluorinated cyclopropanes and other carbocycles, the specific application of 1-fluorocyclopropane-1-carbaldehyde in the construction of more complex fluorine-containing carbocyclic systems is not widely reported. nih.govmdpi.com

Potential synthetic pathways could involve ring-expansion reactions, where the three-membered ring of 1-fluorocyclopropane-1-carbaldehyde is expanded to a larger carbocycle, such as a fluorinated cyclobutane (B1203170) or cyclopentane (B165970) derivative. Additionally, tandem reactions initiated by the aldehyde functionality could potentially lead to the formation of fused or spirocyclic carbocyclic systems containing fluorine. uochb.cz The development of such methodologies would provide access to novel fluorinated scaffolds for drug discovery and materials science. The synthesis of fluorine-containing bicyclic compounds is an area of active research, and fluorinated cyclopropanes can serve as valuable precursors in these syntheses. researchgate.netresearchgate.netchemrxiv.org

Role in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense importance in the pharmaceutical and agrochemical industries. uva.nlhokudai.ac.jpresearchgate.net The introduction of fluorine into a heterocyclic ring can significantly enhance its biological activity. uva.nlhokudai.ac.jpresearchgate.net Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex heterocyclic scaffolds, and the use of fluorinated building blocks in MCRs is a growing area of interest. mdpi.comresearchgate.netnih.govnd.edu.aunih.govresearchgate.net

While general strategies for the synthesis of fluorinated heterocycles, including pyridines, pyrimidines, and pyridazines, are well-established, the specific use of 1-fluorocyclopropane-1-carbaldehyde as a precursor in these syntheses is not extensively documented. dntb.gov.uanih.govsioc-journal.cnorganic-chemistry.org The aldehyde functionality of 1-fluorocyclopropane-1-carbaldehyde could, in principle, participate in classic heterocycle-forming reactions such as the Hantzsch pyridine (B92270) synthesis or the Pictet-Spengler reaction, which would lead to the corresponding fluorinated cyclopropyl-substituted heterocycles. mdpi.comresearchgate.netccspublishing.org.cnresearchgate.netdu.ac.inmdpi.comrsc.org Furthermore, the strained cyclopropane ring could potentially undergo cycloaddition reactions to form various fluorinated heterocyclic systems. rsc.orgnih.govresearchgate.netresearchgate.net However, specific examples of these applications for 1-fluorocyclopropane-1-carbaldehyde are not readily found in the current literature.

| Reaction Type | Potential Heterocyclic Product |

| Hantzsch Pyridine Synthesis | Fluorinated Cyclopropyl-substituted Dihydropyridines/Pyridines |

| Pictet-Spengler Reaction | Fluorinated Cyclopropyl-substituted Tetrahydroisoquinolines |

| [3+2] Cycloaddition | Fluorinated Spiro- or Fused Heterocycles |

Case Studies in Total Synthesis of Complex Molecules

The ultimate demonstration of the utility of a building block is its successful incorporation into the total synthesis of a complex natural product or a medicinally important molecule. While the total synthesis of molecules containing cyclopropane rings is a well-explored area of research, there are no prominent case studies in the reviewed literature that specifically report the use of 1-fluorocyclopropane-1-carbaldehyde as a key starting material or intermediate. du.ac.inresearchgate.netscispace.com

The development of synthetic routes to complex molecules often drives the discovery of new reagents and methodologies. The potential application of 1-fluorocyclopropane-1-carbaldehyde in the synthesis of complex targets, such as fluorinated analogues of natural products like Grandisol, remains an intriguing possibility for future research. researchgate.netresearchgate.net The successful application of this building block in total synthesis would undoubtedly highlight its strategic importance in organic chemistry.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-Fluorocyclopropane-1-carbaldehyde with high purity?

Answer:

The synthesis of 1-Fluorocyclopropane-1-carbaldehyde typically involves fluorination of cyclopropane precursors or aldehyde-functionalized intermediates. Key steps include:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring.

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to introduce fluorine at the cyclopropane carbon.

- Reaction Optimization : Control temperature (0–25°C) and pH (neutral to mildly acidic) to avoid side reactions like ring-opening or aldehyde oxidation. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: What spectroscopic techniques are recommended for characterizing 1-Fluorocyclopropane-1-carbaldehyde?

Answer:

- NMR Spectroscopy : NMR detects fluorine environments (δ ~ -150 to -200 ppm for cyclopropane-F). NMR identifies aldehyde protons (δ ~9.5–10.5 ppm) and cyclopropane protons (δ ~1.5–2.5 ppm).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and C-F stretch (~1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHFO) and fragmentation patterns .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of 1-Fluorocyclopropane-1-carbaldehyde in nucleophilic addition reactions?

Answer:

The fluorine atom stabilizes the carbocation intermediate via inductive effects, altering reaction kinetics and regioselectivity. For example:

- Kinetic Studies : Fluorine increases the rate of nucleophilic attack at the carbonyl carbon (e.g., Grignard additions) due to enhanced electrophilicity.

- DFT Calculations : Predict transition-state geometries and activation energies, corroborated by experimental kinetic data (e.g., values under varying temperatures) .

Advanced: What strategies mitigate ring-opening reactions during functionalization of 1-Fluorocyclopropane-1-carbaldehyde?

Answer:

- Steric Shielding : Use bulky reagents (e.g., tert-butoxy groups) to protect the cyclopropane ring during aldehyde derivatization.

- Low-Temperature Conditions : Conduct reactions at -78°C (dry ice/acetone baths) to suppress ring strain release.

- Catalytic Control : Employ Pd-catalyzed cross-couplings to avoid harsh bases or acids that destabilize the cyclopropane .

Basic: How does 1-Fluorocyclopropane-1-carbaldehyde’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Decomposes above 80°C; store at -20°C under inert gas (N/Ar).

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation.

- Solvent Choice : Stabilize in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH) to prevent hydrate formation .

Advanced: What computational methods are used to model the electronic properties of 1-Fluorocyclopropane-1-carbaldehyde?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological systems.

- QSPR Models : Correlate structural descriptors (e.g., dipole moment, polar surface area) with experimental solubility or logP values .

Advanced: How can researchers resolve contradictions in reported biological activity data for 1-Fluorocyclopropane-1-carbaldehyde derivatives?

Answer:

- Dose-Response Validation : Replicate assays (e.g., IC measurements) across multiple cell lines to confirm specificity.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results.

- Structural Analog Comparison : Test fluorinated vs. non-fluorinated analogs to isolate fluorine’s role in activity .

Basic: What safety protocols are essential when handling 1-Fluorocyclopropane-1-carbaldehyde?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bisulfite solution and dispose as halogenated waste .

Advanced: How does 1-Fluorocyclopropane-1-carbaldehyde compare to non-fluorinated cyclopropane carbaldehydes in synthetic applications?

Answer:

- Reactivity : Fluorine increases electrophilicity, enabling milder reaction conditions for nucleophilic additions.

- Steric Effects : Fluorine’s small size preserves steric accessibility compared to bulkier substituents (e.g., Cl or Br).

- Biological Penetration : Fluorine enhances lipophilicity, improving membrane permeability in drug candidates .

Advanced: What methodologies assess the environmental persistence of 1-Fluorocyclopropane-1-carbaldehyde?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.